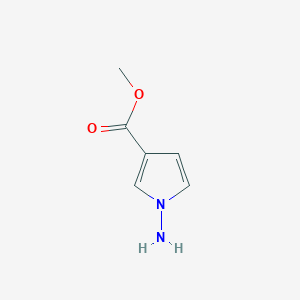

Methyl 1-amino-1H-pyrrole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H8N2O2 |

|---|---|

Molecular Weight |

140.14 g/mol |

IUPAC Name |

methyl 1-aminopyrrole-3-carboxylate |

InChI |

InChI=1S/C6H8N2O2/c1-10-6(9)5-2-3-8(7)4-5/h2-4H,7H2,1H3 |

InChI Key |

OGJOQZPXGLKDKX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN(C=C1)N |

Origin of Product |

United States |

Significance of N Heterocyclic Compounds in Advanced Chemical Synthesis and Material Science

Nitrogen-containing heterocyclic compounds are a cornerstone of modern chemistry, forming the structural core of a vast array of essential molecules. uib.nonih.gov These compounds are defined by their ring structures containing at least one nitrogen atom and are integral to numerous scientific and industrial fields. researchgate.net Their prevalence is highlighted by the fact that over 75% of unique small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen heterocycle. uib.no This is due in part to the ability of the nitrogen atoms to form crucial hydrogen bonds with biological targets. uib.no

Beyond pharmaceuticals, the applications of N-heterocyclic compounds are extensive. In agrochemicals, they are fundamental to many advanced fungicides, herbicides, and insecticides. researchgate.net The material science sector utilizes nitrogen heterocycles in the development of polymers with specific properties, such as electroactive polymers and polymer membranes for oxygen transport. researchgate.net Furthermore, their derivatives serve as corrosion inhibitors for metals in acidic environments. researchgate.net In the realm of organic synthesis, these compounds are indispensable building blocks, with ongoing research dedicated to developing novel molecules and efficient synthetic protocols. uib.nonih.gov

The Unique Chemical Landscape of 1 Amino 1h Pyrrole Derivatives

The pyrrole (B145914) ring is a five-membered aromatic heterocycle that is a fundamental unit in many natural products, including heme. rsc.org The introduction of an amino group directly onto the pyrrole nitrogen atom, creating the 1-aminopyrrole (B1266607) scaffold, introduces a unique set of chemical properties and reactivities. The N-N bond in these derivatives is a key feature, possessing a lower bond dissociation energy compared to a C-O bond, which can facilitate specific chemical transformations. acs.org

The reactivity of 1-aminopyrrole derivatives is characterized by several key transformations. One significant reaction is the cleavage of the N-N bond, which can be promoted by various reagents and conditions to yield the corresponding NH-free pyrrole. rsc.org This reaction provides a method for the deamination of N-amino-heterocycles. rsc.org Furthermore, the 1-aminopyrrole core can undergo skeletal rearrangements. For instance, analogous to the photochemical rearrangement of 1-aminopyridinium ylides to 1,2-diazepines, 1-aminopyrrole derivatives are potential precursors for the synthesis of diazepine (B8756704) ring systems, which are seven-membered azaheterocycles of significant interest in medicinal chemistry. chemrxiv.org The presence of the ester group in Methyl 1-amino-1H-pyrrole-3-carboxylate offers an additional site for chemical modification, further expanding its synthetic utility.

Scope and Academic Relevance of Investigating Methyl 1 Amino 1h Pyrrole 3 Carboxylate

De Novo Synthetic Routes to the 1-Amino-1H-Pyrrole Core

De novo synthesis, the construction of complex molecules from simple starting materials, represents a fundamental approach to the 1-amino-1H-pyrrole core. nih.govnih.govyoutube.comyoutube.comyoutube.com This strategy is centered on forming the heterocyclic ring itself, incorporating the requisite N-amino functionality during the cyclization process.

Cyclocondensation Approaches and Ring-Closure Strategies

Cyclocondensation reactions are a cornerstone of pyrrole synthesis, involving the formation of the heterocyclic ring from one or more acyclic components through condensation and cyclization. The Paal-Knorr synthesis, a classic method, involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). semanticscholar.orgnih.govorganic-chemistry.org For the synthesis of N-substituted pyrroles, this reaction can be adapted. A significant advancement involves the use of 2,5-dimethoxytetrahydrofuran (B146720) as a surrogate for a 1,4-dicarbonyl compound, which can react with various nitrogen-containing reagents. acs.org Specifically, its reaction with hydrazines and hydrazides provides a direct route to N-aminopyrroles. acs.org This method is advantageous as it builds the N-amino group directly into the pyrrole ring during its formation.

The Hantzsch pyrrole synthesis is another powerful, albeit sometimes low-yielding, cyclocondensation method that utilizes the reaction of a β-ketoester with ammonia (or a primary amine) and an α-haloketone. semanticscholar.orgnih.govacs.org Adapting this multicomponent reaction by using hydrazine (B178648) or a substituted hydrazine in place of ammonia could theoretically yield a 1-aminopyrrole derivative, though this specific application is less commonly documented than the Paal-Knorr approach. acs.org

Modern ring-closure strategies offer alternative pathways. For instance, ring-closing metathesis (RCM) has been employed to form substituted pyrrolines from diallylamines, which can then be oxidized to the aromatic pyrrole. organic-chemistry.orgnih.gov By starting with a suitably designed diallyl-hydrazine derivative, this methodology could be extended to create the 1-amino-1H-pyrrole core. Similarly, radical cyclizations, often initiated by photoredox catalysis, can construct the five-membered ring from precursors containing iminyl radicals. nih.gov

| Strategy | Key Reactants | Core Transformation | Reference |

|---|---|---|---|

| Adapted Paal-Knorr | 2,5-Dimethoxytetrahydrofuran, Hydrazine/Hydrazide | Condensation of a 1,4-dicarbonyl equivalent with a hydrazine derivative. | acs.org |

| Hypothetical Hantzsch | β-Ketoester, Hydrazine, α-Haloketone | Three-component condensation to form the pyrrole ring. | acs.org |

| Ring-Closing Metathesis | Diallyl-hydrazine derivative, Ruthenium catalyst | Intramolecular alkene metathesis followed by oxidation. | nih.gov |

Precursor Considerations and Strategic Functionalization

The choice of precursors is critical for the success of any de novo synthesis, dictating the substitution pattern of the final pyrrole product. To obtain this compound, the precursors must contain the functionalities that will become the N-amino and C3-methoxycarbonyl groups or be easily converted to them.

In an adapted Paal-Knorr synthesis, the key precursor providing the N-amino group is hydrazine or a derivative thereof. acs.org For the Hantzsch synthesis, the reaction would require an α-haloketone, a hydrazine, and a β-ketoester, specifically a methyl β-ketoester, to install the C3-carboxylate group directly. acs.org For example, the reaction could involve methyl acetoacetate, hydrazine, and a suitable α-haloketone.

Strategic functionalization also involves considering the order of bond formation. In multicomponent reactions like the Hantzsch synthesis, three or more simple molecules combine in a single pot to form a more complex product, which is an efficient approach to building substituted pyrroles. acs.orgnih.gov The selection of these simple starting blocks is the primary means of controlling the final structure.

Functionalization and Derivatization of Pre-Existing Pyrrole Scaffolds

An alternative to building the ring from scratch is to start with a pre-formed pyrrole ring and introduce the required amino and carboxylate groups in subsequent steps. This approach is often more practical if a suitable pyrrole starting material is readily available.

Amination Strategies at the N1 Position

The direct amination of the pyrrole nitrogen (N1 position) is a key transformation for converting a simple pyrrole into a 1-aminopyrrole. The nitrogen atom in pyrrole is generally not very nucleophilic because its lone pair of electrons is part of the aromatic sextet. libretexts.org However, deprotonation with a strong base, such as sodium hydride, generates the pyrrolide anion, which is a potent nucleophile. wikipedia.org This anion can then react with an electrophilic aminating agent.

A highly effective reagent for the N-amination of pyrroles and other nitrogen heterocycles is monochloramine (NH₂Cl). nih.gov This reagent acts as an electrophilic source of the "NH₂" group. The reaction of a pre-formed Methyl 1H-pyrrole-3-carboxylate with a strong base followed by quenching with monochloramine presents a direct and viable route to the target compound. This method has been shown to be effective for a variety of pyrroles and indoles, with yields ranging from 45% to 97%. nih.gov

| Reagent | Substrate | General Conditions | Product | Reference |

|---|---|---|---|---|

| Monochloramine (NH₂Cl) | Pyrrole or Indole | Deprotonation with a strong base, followed by reaction with NH₂Cl. | N-amino pyrrole/indole | nih.gov |

Esterification and Carboxylation Reactions at the C3 Position

Introducing the methyl carboxylate group at the C3 position can be achieved through several methods. If the starting material is 1-amino-1H-pyrrole, a carboxylation step followed by esterification would be necessary. Electrophilic substitution on the pyrrole ring typically occurs at the C2 position due to greater stabilization of the cationic intermediate. libretexts.org Therefore, achieving selective C3 functionalization can be challenging and may require blocking the C2 and C5 positions.

A more straightforward approach is the esterification of a pre-existing carboxylic acid. If 1-amino-1H-pyrrole-3-carboxylic acid were available, it could be converted to its corresponding methyl ester using standard esterification methods. acs.org One mild and effective method involves the activation of the carboxylic acid with a chloroformate to form a mixed carboxylic-carbonic anhydride, which then readily reacts with an alcohol (in this case, methanol) to yield the ester. acs.org This avoids harsh acidic or basic conditions that could potentially degrade the N-amino functionality.

Green Chemistry Principles and Sustainable Synthetic Pathways

The application of green chemistry principles to the synthesis of pyrrole derivatives is an area of active research, aiming to reduce environmental impact through cleaner and more efficient methodologies. semanticscholar.orgnih.govresearchgate.net These principles can be applied to the synthesis of this compound.

Key green strategies include:

Use of Green Solvents: Traditional syntheses often rely on volatile organic compounds (VOCs). Replacing these with environmentally benign solvents like water or ethanol (B145695) can significantly improve the sustainability of a process. nih.gov The Paal-Knorr condensation, for example, has been successfully performed in water using a catalytic amount of iron(III) chloride. organic-chemistry.org

Catalysis: The use of catalysts, particularly heterogeneous or recyclable catalysts like nanoparticles, is a core tenet of green chemistry. nih.govresearchgate.net These catalysts can increase reaction rates and selectivity, reduce energy consumption, and are often easily separated from the reaction mixture for reuse. researchgate.net

Atom Economy: Multicomponent reactions, such as the Hantzsch synthesis, are inherently atom-economical as they incorporate most or all of the atoms from the starting materials into the final product, minimizing waste. acs.orgnih.govorganic-chemistry.org

Alternative Energy Sources: The use of microwave irradiation or ultrasound can accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. semanticscholar.org

For the synthesis of this compound, a green approach might involve a one-pot, multicomponent condensation in water using a recyclable catalyst, thereby minimizing solvent use and purification steps. nih.govacs.org

Catalyst-Free and Solvent-Free Methodologies (e.g., Ball Milling)

Mechanochemistry, particularly ball milling, has emerged as a powerful green chemistry technique for organic synthesis, often eliminating the need for hazardous solvents and, in some cases, catalysts. beilstein-journals.orgnih.gov This method uses mechanical force, generated by grinding reactants together with milling balls in a jar, to drive chemical reactions. youtube.com The process is recognized for its potential to reduce waste, save energy, and provide easy handling procedures. nih.gov

For the synthesis of pyrroles, mechanochemical approaches have been successfully applied to well-known reactions. For instance, a solvent-free Paal–Knorr pyrrole synthesis can be achieved by milling a 1,4-dicarbonyl compound with a primary amine in the presence of a solid bio-sourced acid like citric acid, affording the desired N-substituted pyrrole in quantitative yield. nih.gov Similarly, a three-component Hantzsch pyrrole synthesis has been adapted to ball-milling conditions. beilstein-journals.org These methods demonstrate the feasibility of forming the pyrrole core under solvent-free and often catalyst-free conditions. rsc.org

The efficiency of mechanochemical synthesis can be highly dependent on the physical parameters of the process, such as milling speed and duration. nih.gov Optimizing these conditions is crucial for maximizing product yield and purity. nih.gov This approach is not only environmentally friendly but also scalable, with reactive extrusion combining the principles of mechanochemistry and flow chemistry for continuous, solvent-free production. youtube.com

Table 1: Illustrative Parameters for Mechanochemical Synthesis This table is based on general findings for mechanochemical synthesis of perovskites and bionanohybrids, illustrating the type of parameters considered in optimizing such a process.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome | Reference |

|---|---|---|---|---|---|

| Milling Speed | 200 rpm | 400 rpm | 500 rpm | Yield critically influenced by speed; optimal at 400 rpm. | nih.gov |

| Milling Time | 30 min | 60 min | 90 min | Optimal reaction time of 1 hour for highest yield. | nih.gov |

| Additive | Dry | Liquid-Assisted (H₂O) | - | Presence of a small amount of liquid can alter nanostructure. | rsc.org |

Continuous Flow Synthesis Techniques

Continuous flow chemistry, utilizing microreactors or packed-bed systems, offers significant advantages over traditional batch synthesis, including superior heat and mass transfer, enhanced safety, and the ability to integrate multiple reaction steps into a single, uninterrupted process. syrris.comumontreal.ca This technology is particularly beneficial for the rapid and efficient generation of compound libraries with high purity. umontreal.ca

A one-step continuous flow synthesis for pyrrole-3-carboxylic acids has been developed, starting directly from commercially available tert-butyl acetoacetates, amines, and α-bromoketones. nih.govnih.gov In this process, the reactants are pumped through a heated microreactor. researchgate.net A key innovation of this method is the utilization of the hydrogen bromide (HBr) byproduct generated during the Hantzsch reaction to simultaneously hydrolyze the tert-butyl ester in situ, yielding the carboxylic acid in a single pass. nih.govsyrris.com This avoids the need for isolating intermediates, which is a common requirement in standard in-flask syntheses. syrris.com

The protocol has been shown to tolerate a range of primary amines and can be extended to produce N-unsubstituted pyrrole-3-carboxylic acids using ammonium (B1175870) carbamate (B1207046) as the nitrogen source. nih.gov This demonstrates the versatility and efficiency of continuous flow methods for creating diversely substituted pyrroles.

Table 2: Representative Continuous Flow Synthesis of a Pyrrole-3-Carboxylic Acid Derivative Based on the synthesis of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid.

| Parameter | Value/Condition | Reference |

|---|---|---|

| Reactants | tert-Butyl acetoacetate, Benzylamine, α-Bromoacetophenone | researchgate.net |

| Reaction Type | Hantzsch Pyrrole Synthesis / in situ Hydrolysis | nih.govsyrris.com |

| Temperature | 200 °C | researchgate.net |

| Residence Time | 8 minutes | researchgate.net |

| Scale-Up Result | 850 mg produced | researchgate.net |

| Flow Time for Scale-Up | 2.5 hours | researchgate.net |

| Scale-Up Yield | 63% | syrris.com |

Chemo- and Regioselectivity Considerations in Synthetic Pathways

Achieving the correct substitution pattern (chemo- and regioselectivity) is a critical challenge in the synthesis of complex heterocyclic molecules like this compound. The choice of synthetic route and reaction conditions plays a pivotal role in directing the outcome. nih.gov

In the Hantzsch pyrrole synthesis, the condensation of a β-ketoester, an α-haloketone, and an amine (or ammonia) can lead to different regioisomers depending on the nature of the reactants. The final substitution pattern is determined by which nitrogen attacks which carbonyl and the subsequent cyclization steps. For a target like this compound, using a hydrazine derivative in place of a primary amine would be necessary to install the N-amino group. The regioselectivity would be controlled by the specific β-ketoester and α-halocarbonyl compounds employed.

Another powerful tool for constructing five-membered heterocycles with high selectivity is the 1,3-dipolar cycloaddition reaction. nih.govbeilstein-journals.org These reactions, which involve a 1,3-dipole (such as an azomethine ylide) and a dipolarophile, are often characterized by high regio- and stereoselectivity. nih.govnih.gov Azomethine ylides can be generated in situ from the condensation of amino acids or their esters with aldehydes or ketones. nih.govbeilstein-journals.org By reacting an appropriately substituted azomethine ylide with an alkyne dipolarophile (like an ynone), it is possible to directly synthesize multi-substituted pyrroles. rsc.org The specific arrangement of substituents on the final pyrrole ring is dictated by the electronic and steric properties of the dipole and dipolarophile, making it a highly tunable method for achieving the desired regiochemistry. rsc.orgfrontiersin.org

Scale-Up Considerations and Process Intensification in Synthesis

Process intensification and scalability are crucial for transitioning a synthetic methodology from the laboratory to industrial application. Both mechanochemistry and continuous flow synthesis offer significant advantages in this regard.

Continuous flow processes are inherently more scalable than batch reactions. Scale-up can often be achieved by either running the flow reactor for a longer period ("scaling out") or by using a larger reactor system. umontreal.ca The efficient production of 850 mg of a pyrrole-3-carboxylic acid derivative in just 2.5 hours using a flow method highlights the potential for generating significant quantities of material. researchgate.netsyrris.com This level of efficiency is a marked improvement over traditional multi-step batch syntheses. syrris.com

Mechanochemistry, particularly through reactive extrusion, also presents a viable path for process intensification. youtube.com An extruder can be used as a continuous chemical reactor for solvent-free reactions, uniting the principles of flow chemistry and mechanochemistry. youtube.com This approach allows for the continuous production of materials, moving beyond the limitations of batch-wise ball milling and enabling higher throughput. youtube.com The simplicity, eco-friendliness, and potential for automation make both continuous flow and advanced mechanochemical methods highly attractive for the large-scale synthesis of target molecules like this compound. rsc.org

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Detailed Structural Analysis

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, and it provides significant insights into the atomic arrangement of this compound.

One-dimensional (1D) NMR spectroscopy, including ¹H (proton) and ¹³C (carbon-13) NMR, offers the initial framework for the molecule's structure. In ¹H NMR, the chemical shifts and coupling constants of the protons reveal their electronic environment and proximity to neighboring protons. For instance, the protons on the pyrrole ring will exhibit characteristic shifts, as will the protons of the methyl ester and the amino group.

Similarly, ¹³C NMR provides information on the carbon skeleton. The chemical shifts of the carbonyl carbon in the ester group, the carbons of the pyrrole ring, and the methyl carbon can be assigned based on their expected electronic environments.

Two-dimensional (2D) NMR techniques further refine the structural assignment by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, helping to establish the connectivity of protons within the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of protonated carbons in the pyrrole ring and the methyl group of the ester.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This can confirm the position of the ester group on the pyrrole ring by showing a correlation between the pyrrole protons and the carbonyl carbon, as well as the ester methyl protons and the carbonyl carbon. It can also help to confirm the position of the amino group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to determine the preferred conformation of the molecule, for example, by observing through-space interactions between the amino group protons and the protons on the pyrrole ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrrole H-2 | 7.5 - 8.0 | 120 - 125 |

| Pyrrole H-4 | 6.5 - 7.0 | 110 - 115 |

| Pyrrole H-5 | 6.8 - 7.3 | 115 - 120 |

| OCH₃ | 3.7 - 3.9 | 50 - 55 |

| C=O | - | 160 - 165 |

| C-3 | - | 125 - 130 |

| C-1 | - | - |

| NH₂ | 4.0 - 5.0 (broad) | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Dynamic NMR (DNMR) can be employed to study the conformational dynamics of this compound. This technique is particularly useful for investigating processes such as the rotation around the N-N bond of the amino group and the C-C bond connecting the ester group to the pyrrole ring. By analyzing changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers associated with these rotational processes and to identify the most stable conformations of the molecule.

Infrared and Raman Spectroscopic Signatures of Key Functional Groupschemicalbook.comspectroscopyonline.comchemsynthesis.comuni.luwikipedia.org

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

The IR and Raman spectra of this compound will exhibit characteristic vibrational bands corresponding to its constituent functional groups.

Pyrrole Ring: The pyrrole ring will show N-H stretching vibrations (if the amino group proton is considered part of the ring system's delocalization), C-H stretching vibrations, and ring stretching vibrations.

Ester Moiety: The ester group is characterized by a strong C=O (carbonyl) stretching band, typically appearing in the region of 1700-1730 cm⁻¹. spectroscopyonline.com Additionally, C-O stretching vibrations from the ester will be observed.

Amino Group: The N-H stretching vibrations of the primary amine will appear as one or two bands in the region of 3300-3500 cm⁻¹. N-H bending vibrations will also be present at lower frequencies.

Table 2: Key Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amino (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C=O (Ester) | Stretch | 1700 - 1730 |

| C=C (Pyrrole) | Stretch | 1500 - 1600 |

| C-N (Pyrrole) | Stretch | 1300 - 1400 |

| C-O (Ester) | Stretch | 1000 - 1300 |

Changes in the positions and shapes of the vibrational bands can provide insights into intermolecular interactions, such as hydrogen bonding. For example, the presence of hydrogen bonding involving the amino group or the carbonyl oxygen of the ester will lead to a broadening and shifting of the corresponding N-H and C=O stretching bands to lower frequencies. By comparing the spectra in different states (e.g., solid vs. solution) or in different solvents, the nature and strength of these intermolecular interactions can be investigated.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula Validation and Fragmentation Pattern Analysischemicalbook.comspectroscopyonline.comchemsynthesis.comwayne.eduresearchgate.net

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the precise molecular formula of this compound, confirming its elemental composition.

Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and then fragmented. The analysis of the resulting fragment ions provides valuable information about the structure of the molecule. For this compound, characteristic fragmentation patterns would be expected, such as the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the loss of the entire ester group (-COOCH₃), or fragmentation of the pyrrole ring itself. These fragmentation pathways help to confirm the connectivity of the different functional groups within the molecule.

Table 3: Predicted Mass Spectrometric Data for this compound

| Ion | Formula | Predicted m/z |

| [M]+• | C₆H₈N₂O₂ | 140.0586 |

| [M - OCH₃]+ | C₅H₅N₂O | 109.0396 |

| [M - COOCH₃]+ | C₄H₅N₂ | 81.0447 |

Note: These are predicted exact masses.

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing Analysis

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of this compound, its molecular structure, bond lengths, bond angles, and the packing of molecules in the crystal lattice can be determined.

Detailed Research Findings:

Although specific crystallographic data for this compound is not published, studies on similar pyrrole derivatives, such as pyrrole-2-carboxylic acid and its esters, offer valuable insights. For instance, the crystal structure of pyrrole-2-carboxylic acid reveals the formation of hydrogen-bonded dimers in the solid state. researchgate.net It is highly probable that this compound would also exhibit significant intermolecular hydrogen bonding. The amino (-NH2) group and the carbonyl (C=O) of the ester group are prime candidates for forming a network of hydrogen bonds, which would dictate the crystal packing.

The pyrrole ring itself is planar, and the substituents—the amino group at position 1 and the methyl carboxylate group at position 3—would have specific orientations relative to this ring. The planarity of the pyrrole ring and the potential for conjugation with the carbonyl group would influence bond lengths within the molecule.

An illustrative data table for the kind of information that would be obtained from an X-ray crystallographic analysis of this compound is provided below. The values are hypothetical and based on typical data for related organic molecules.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Empirical Formula | C6H8N2O2 |

| Formula Weight | 140.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 7.8 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 795.6 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.168 |

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. For organic molecules like this compound, the most significant electronic transitions are typically π → π* and n → π* transitions.

Detailed Research Findings:

The UV-Vis spectrum of this compound is expected to be influenced by the electronic structure of the pyrrole ring and its substituents. The pyrrole ring is an aromatic heterocycle with a π-electron system. The amino group (-NH2) acts as an electron-donating group (auxochrome) and the methyl carboxylate (-COOCH3) group acts as an electron-withdrawing group (chromophore). This "push-pull" arrangement can lead to intramolecular charge transfer (ICT) bands in the UV-Vis spectrum.

The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are expected to be the most intense absorptions and would likely occur in the shorter wavelength UV region. The presence of the carbonyl group in the ester function also introduces the possibility of a weaker n → π* transition, involving the excitation of a non-bonding electron from an oxygen lone pair to a π* antibonding orbital. masterorganicchemistry.com This transition typically appears at a longer wavelength than the π → π* transitions. masterorganicchemistry.com

The conjugation between the pyrrole ring, the amino group, and the carbonyl group is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyrrole. General spectroscopic analysis of esters shows that without additional conjugation, they absorb around 210 nm, which is often too low for easy detection. libretexts.org However, the extensive conjugation in this compound would shift this absorption to a more readily observable wavelength.

An illustrative data table summarizing the expected UV-Vis absorption data for this compound in a common solvent like ethanol is presented below. The values are hypothetical but representative of similar conjugated systems.

Hypothetical UV-Vis Absorption Data for this compound in Ethanol

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |

| ~220 | ~15,000 | π → π |

| ~280 | ~8,000 | π → π (ICT) |

| ~350 | ~500 | n → π* |

Reactivity of the Pyrrole Ring System

The pyrrole ring is inherently electron-rich and aromatic, predisposing it to electrophilic substitution reactions. The substituents already present on the ring—the activating N-amino group and the deactivating C3-ester group—play a crucial role in determining the position and facility of these reactions.

Electrophilic aromatic substitution (EAS) is a hallmark reaction of pyrroles. numberanalytics.compharmaguideline.com In an unsubstituted pyrrole, electrophilic attack occurs preferentially at the C2 (α) position because the resulting cationic intermediate (arenium ion) is stabilized by more resonance structures compared to attack at the C3 (β) position. uobaghdad.edu.iq

In this compound, the outcome of EAS is governed by the combined directing effects of the N-amino and C3-ester groups:

N-Amino Group (Activating): This is a powerful activating group that directs incoming electrophiles to the ortho (C2) and para (C5) positions.

C3-Ester Group (Deactivating): This is an electron-withdrawing group (EWG) that deactivates the ring and directs incoming electrophiles to the meta position relative to itself (i.e., the C5 position).

The directing effects of these two groups are synergistic, both strongly favoring substitution at the C5 position . The C5 position benefits from being para to the strongly activating N-amino group and meta to the deactivating ester group. Substitution at the C2 position is also activated by the N-amino group but is less favored due to its proximity to the N1-position and potential steric hindrance. Attack at the C4 position is electronically disfavored as it is ortho to the deactivating ester group and meta to the activating amino group. Therefore, electrophilic reactions such as halogenation, nitration, or Friedel-Crafts acylation are expected to occur predominantly at the C5 position. pearson.com

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Influence of N-Amino (Activating) | Influence of C3-Ester (Deactivating) | Overall Predicted Reactivity |

|---|---|---|---|

| C2 | Activating (ortho) | - | Moderately Favored |

| C4 | Deactivating (meta) | Deactivating (ortho) | Disfavored |

| C5 | Activating (para) | Activating (meta) | Strongly Favored |

Nucleophilic aromatic substitution (SNAr) is generally difficult for electron-rich aromatic systems like pyrrole. pharmaguideline.com The high electron density of the ring repels nucleophiles. However, such reactions can sometimes be achieved if the ring is substituted with powerful electron-withdrawing groups. While the C3-ester is a deactivating group, it may not be sufficient on its own to enable classical SNAr.

A potential, albeit less common, pathway for nucleophilic substitution on such heterocyclic systems is the ANRORC mechanism (Addition of the Nucleophile, Ring Opening, and Ring Closure). wikipedia.org This mechanism has been observed in other nitrogen heterocycles like pyrimidines and triazines, particularly with strong nucleophiles like sodium amide. wikipedia.orgresearchgate.net A hypothetical ANRORC pathway for this compound could involve the initial addition of a powerful nucleophile to an electron-deficient carbon (e.g., C2 or C5), followed by cleavage of a ring bond to form an open-chain intermediate. Subsequent recyclization and expulsion of a leaving group could lead to a substituted product. researchgate.netrsc.org The viability of this pathway would depend heavily on the specific nucleophile and reaction conditions.

Reactivity of the Ester Functional Group (C3-COOCH3)

The methyl ester at the C3 position exhibits reactivity characteristic of carboxylic acid derivatives, including hydrolysis, reduction, and conversion to amides.

Hydrolysis: The ester can be hydrolyzed to the corresponding pyrrole-3-carboxylic acid under either acidic or basic (saponification) conditions. scispace.com This transformation is a standard procedure for converting esters to carboxylic acids and has been demonstrated in flow chemistry systems for related pyrrole-3-carboxylates. syrris.comacs.orgresearchgate.net

Reduction: The ester group can be reduced to a primary alcohol (3-hydroxymethyl-1-aminopyrrole). This reaction requires a strong reducing agent like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com Weaker reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not effective for reducing esters. libretexts.org The reaction proceeds via a nucleophilic acyl substitution mechanism, where hydride attacks the carbonyl carbon, leading to an aldehyde intermediate which is then further reduced to the alcohol. orgosolver.comyoutube.com

Amidation: The ester can be converted into a pyrrole-3-carboxamide. This can be achieved directly by heating the ester with ammonia or a primary/secondary amine, often requiring high temperatures or catalysis. A more common laboratory method involves a two-step process: first, the ester is hydrolyzed to the carboxylic acid, which is then activated (e.g., as an acid chloride or with a coupling agent like EDC) and reacted with an amine to form the amide bond. rsc.orgacs.orgnih.gov

Table 3: Summary of Reactions at the C3-Ester Functional Group

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Hydrolysis | H₃O⁺ or NaOH (aq), heat | 1-Amino-1H-pyrrole-3-carboxylic acid |

| Reduction | 1. LiAlH₄, Et₂O/THF; 2. H₃O⁺ workup | (1-Amino-1H-pyrrol-3-yl)methanol |

| Amidation | 1. NaOH (hydrolysis); 2. SOCl₂; 3. R₂NH | N,N-Disubstituted-1-amino-1H-pyrrole-3-carboxamide |

| Direct Amidation | R₂NH, heat | N,N-Disubstituted-1-amino-1H-pyrrole-3-carboxamide |

In Depth Theoretical and Computational Chemistry Studies on Methyl 1 Amino 1h Pyrrole 3 Carboxylate

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These studies provide insights into reactivity, stability, and spectroscopic properties. For Methyl 1-amino-1H-pyrrole-3-carboxylate, such a detailed analysis would elucidate the influence of the amino and carboxylate groups on the pyrrole (B145914) ring's electron density.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability.

A comprehensive search of scientific literature did not yield specific HOMO, LUMO, or energy gap values for this compound from dedicated computational studies. While theoretical studies have been conducted on other substituted pyrrole derivatives, which show how substitutions can alter the electronic properties, specific data for the title compound remains unpublished.

Electrostatic Potential Maps and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule. They illustrate the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), which are critical for understanding intermolecular interactions.

Detailed MEP maps and specific atomic charge distributions for this compound are not available in the reviewed literature. A hypothetical analysis would likely show negative potential around the oxygen atoms of the carboxylate group and the nitrogen of the amino group, indicating these as sites for electrophilic attack.

Conformational Analysis and Energetic Landscapes through Computational Methods

Conformational analysis helps to identify the most stable three-dimensional structures of a molecule. For a flexible molecule like this compound, with rotatable bonds in its substituent groups, multiple conformers can exist.

Ab Initio and Density Functional Theory (DFT) Calculations for Conformer Stability

Ab initio and Density Functional Theory (DFT) are powerful computational methods used to calculate the energies of different conformers. By comparing these energies, the most stable (lowest energy) conformation can be identified, which is presumed to be the most populated and representative structure of the molecule.

Specific DFT or ab initio studies detailing the relative stabilities of different conformers of this compound have not been published. Such a study would typically involve rotating the C-N bond of the amino group and the C-C bond of the ester group to map the potential energy surface.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. These simulations can reveal how the molecule moves, vibrates, and changes its conformation in different environments (e.g., in a solvent).

There are no published MD simulation studies specifically for this compound. Such research would provide valuable information on its flexibility and interactions at a molecular level.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters, such as NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis). Comparing these predicted values with experimental data is a key method for validating both the computational model and the experimental structural assignments.

While the synthesis and basic NMR characterization of this compound have been reported, a detailed computational study that predicts its full spectroscopic profile and compares it with experimental results is not available in the literature. A study of this nature would use methods like GIAO (Gauge-Independent Atomic Orbital) for NMR shifts and TD-DFT (Time-Dependent DFT) for electronic spectra.

Computational NMR Chemical Shift and Coupling Constant Prediction

The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods is a cornerstone of modern structural elucidation. For this compound, density functional theory (DFT) calculations are the primary tool for predicting ¹H and ¹³C chemical shifts and spin-spin coupling constants. The process typically involves geometry optimization of the molecule's ground state, followed by the application of specialized computational methods like the Gauge-Including Atomic Orbital (GIAO) method.

The accuracy of these predictions is highly dependent on the chosen level of theory (functional) and the basis set. By comparing calculated shifts with experimental data for related structures, a reliable computational protocol can be established. These predictions are invaluable for assigning experimental spectra, confirming the structure, and understanding how electronic substituent effects from the amino and carboxylate groups influence the magnetic environment of each nucleus in the pyrrole ring.

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: This data is illustrative, based on typical values for substituted pyrroles, as specific computational studies for this exact molecule are not publicly available.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | 7.5 - 7.8 | - |

| H4 | 6.5 - 6.8 | - |

| H5 | 6.9 - 7.2 | - |

| NH₂ | 5.0 - 5.5 | - |

| OCH₃ | 3.7 - 3.9 | - |

| C2 | - | 120 - 125 |

| C3 | - | 110 - 115 |

| C4 | - | 118 - 122 |

| C5 | - | 115 - 120 |

| C=O | - | 160 - 165 |

| OCH₃ | - | 50 - 55 |

Calculated Vibrational Frequencies and Intensities

Theoretical vibrational spectroscopy, typically performed using DFT, calculates the harmonic vibrational frequencies corresponding to the normal modes of the molecule. These calculations yield a theoretical infrared (IR) and Raman spectrum. The results are crucial for interpreting experimental spectra by assigning specific absorption bands to molecular motions, such as N-H stretches of the amino group, C=O stretching of the ester, and various C-H and C-N vibrations within the pyrrole ring.

Frequency calculations must be performed on an optimized geometry. It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the computational theory, thereby improving agreement with experimental data.

Table 2: Illustrative Calculated Vibrational Frequencies for Key Functional Groups of this compound (Note: This data is illustrative, based on typical values for substituted pyrroles, as specific computational studies for this exact molecule are not publicly available.)

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) (Scaled) | Predicted Intensity |

| Asymmetric Stretch | N-H (amino) | ~3450 | Medium |

| Symmetric Stretch | N-H (amino) | ~3350 | Medium |

| Stretch | C=O (ester) | ~1710 | Strong |

| Stretch | C=C (ring) | ~1550 | Medium-Strong |

| Stretch | C-N (ring) | ~1300 | Medium |

| Stretch | C-O (ester) | ~1250 | Strong |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a vital tool for mapping the complex pathways of chemical reactions. For 1-aminopyrrole (B1266607) derivatives, theoretical studies can elucidate mechanisms such as cycloadditions and radical cyclizations. arkat-usa.orgnih.gov

To understand a reaction mechanism, the transition state (TS)—the highest energy point along the reaction coordinate—must be located and characterized. Computational algorithms are used to find this first-order saddle point on the potential energy surface. A key confirmation of a located TS is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.

Once a transition state is identified, Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC analysis maps the minimum energy path connecting the transition state to the corresponding reactants and products. This confirms that the identified TS is indeed the correct one for the reaction of interest and provides a detailed picture of the geometric changes the molecule undergoes during the transformation. For instance, in a Diels-Alder reaction involving a 1-aminopyrrole, IRC analysis would visualize the concerted bond formation between the pyrrole diene and a dienophile.

From the activation energy, kinetic parameters such as the rate constant can be estimated using Transition State Theory (TST). Computational studies on the Diels-Alder reactions of related 1-aminopyrrole systems have shown that this is often an endergonic process, but the activation energy can be lower for more substituted, electron-rich pyrroles. nih.gov This demonstrates how computational analysis of energy profiles can predict reactivity trends.

Design Principles for Novel Derivatives Based on Computational Insights

Computational studies provide powerful predictive tools that guide the rational design of new molecules with desired properties. For derivatives of this compound, these insights can accelerate the discovery of compounds with enhanced reactivity or specific biological functions.

One key design principle derived from computational studies on related systems is that the electronic nature of the pyrrole ring significantly influences its reactivity in cycloaddition reactions. nih.gov Computational analysis has shown that highly substituted and electron-rich 1-aminopyrroles exhibit more favorable kinetics and thermodynamics in Diels-Alder reactions compared to less substituted ones. nih.gov This suggests that introducing electron-donating groups onto the pyrrole ring of this compound could be a viable strategy to enhance its utility as a diene in organic synthesis.

Furthermore, computational docking, a method that predicts the preferred orientation of one molecule when bound to a second, is instrumental in designing bioactive compounds. For example, in the development of anticancer agents based on similar pyrrole structures, docking studies have been used to evaluate how well designed molecules fit into the binding site of a biological target like tubulin. nih.gov This approach allows for the in silico screening of many potential derivatives, prioritizing the synthesis of those with the highest predicted binding affinity and, therefore, the highest potential for biological activity.

Solvation Effects and Environmental Influence on Molecular Properties

The properties and reactivity of a molecule can be significantly altered by its solvent environment. Computational chemistry accounts for these solvation effects using either implicit or explicit solvent models.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and is effective for calculating the influence of the solvent on molecular geometry, conformational stability, and reaction energy profiles. For a polar molecule like this compound, a polar solvent would be expected to stabilize the ground state and any charged or highly polar transition states.

Explicit solvent models involve including a number of individual solvent molecules in the calculation. While more computationally demanding, this method allows for the study of specific molecule-solvent interactions, such as hydrogen bonding between the amino group of the pyrrole and water or alcohol molecules. Understanding these specific interactions is crucial for accurately predicting properties like solubility and reaction kinetics in protic media.

Advanced Applications of Methyl 1 Amino 1h Pyrrole 3 Carboxylate in Materials Science and Specialized Organic Synthesis

As a Versatile Building Block for the Construction of Complex Organic Architectures

The bifunctional nature of Methyl 1-amino-1H-pyrrole-3-carboxylate, possessing both a nucleophilic amino group and an electrophilic ester, renders it an ideal precursor for constructing intricate molecular frameworks.

The pyrrole (B145914) ring is a fundamental component of many polycyclic and fused heterocyclic systems due to its reactivity in cycloaddition and condensation reactions. This compound serves as a key precursor for nitrogen-containing fused systems like pyrrolo[1,2-a]pyrazines. The synthesis of these systems often involves the reaction of a pyrrole derivative with other reagents to build additional rings onto the pyrrole core. nih.govnih.gov

For instance, a common strategy involves the initial N-alkylation of a pyrrole-2-carboxylate with a suitable bifunctional reagent, followed by an intramolecular cyclization to form the fused pyrazinone ring. nih.gov While specific studies on this compound are not extensively documented, its 1-amino group provides a reactive site for initial condensation or "ring switching" reactions with hydrazines to form β-(1-aminopyrrole)amino acids, which can be further cyclized. rsc.org The general reactivity of pyrrole-based enaminones, which can be formed from pyrrole aldehydes, to yield pyrrolo[1,2-a]pyrazines through cyclization with ammonium (B1175870) acetate, highlights a potential reaction pathway for derivatives of the title compound. nih.gov

A potential synthetic route to a fused pyrrolopyrazine system starting from this compound could involve its reaction with an α-haloketone. This reaction would leverage the nucleophilicity of the amino group to displace the halide, followed by an intramolecular condensation between the newly formed secondary amine and the ketone, driven by the electronic properties of the pyrrole ring.

Table 1: Potential Reactions for Fused Heterocycle Synthesis

| Reactant 1 | Reactant 2 | Potential Product Class | Reaction Type | Reference for Analogy |

| This compound | α-Haloketone | Pyrrolo[1,2-a]pyrazine | Condensation/Cyclization | nih.gov |

| This compound | Hydrazine (B178648) | β-(1-aminopyrrole)amino acid | Ring Switching/Condensation | rsc.org |

| Derivative of this compound | Ammonium Acetate | Pyrrolo[1,2-a]pyrazine | Cyclization of Enaminone | nih.gov |

Pyrrole is the foundational monomer for polypyrrole, a well-known conducting polymer. The properties of polypyrrole can be finely tuned by introducing functional groups onto the pyrrole monomer before polymerization. This compound is a candidate for creating functionalized polypyrroles. The amino and carboxylate groups can enhance solubility, processability, and provide sites for post-polymerization modification or interaction with other materials.

The polymerization of pyrrole monomers is typically achieved through chemical or electrochemical oxidation, which generates radical cations that couple to form the polymer chain. The presence of the amino and ester groups on this compound would influence the oxidation potential of the monomer and the electronic and physical properties of the resulting polymer. For example, the amino group could be protected during polymerization and later deprotected to yield a polymer with reactive amine functionalities along its backbone. These functionalities could then be used to graft other molecules, create cross-linked materials, or interact with anions.

Role in the Design and Synthesis of Functional Organic Materials (e.g., optoelectronic, supramolecular)

The unique electronic and structural characteristics of the pyrrole ring make it a valuable component in the design of functional organic materials, including those with specific optical and liquid crystalline properties.

The pyrrole nucleus is a key component in many classes of dyes and pigments. This compound is a suitable precursor for creating novel chromophores, particularly azo dyes. The 1-amino group can be diazotized using nitrous acid to form a diazonium salt. This reactive intermediate can then be coupled with electron-rich aromatic compounds, such as phenols or anilines, to generate highly colored azo compounds. researchgate.netrasayanjournal.co.inbg.ac.rs The extended π-conjugation in these resulting molecules leads to strong absorption in the visible region of the electromagnetic spectrum.

Table 2: Potential Azo Dyes from this compound

| Diazotized Pyrrole Precursor | Coupling Partner | Resulting Chromophore Type | Key Functional Groups for Color | Reference for Analogy |

| Diazonium salt of this compound | N,N-Dimethylaniline | Azo Dye | Azo (-N=N-), Amino, Ester | researchgate.netrasayanjournal.co.in |

| Diazonium salt of this compound | Phenol | Azo Dye | Azo (-N=N-), Hydroxyl, Ester | bg.ac.rs |

| Diazonium salt of this compound | Naphthol | Azo Dye | Azo (-N=N-), Hydroxyl, Ester | rasayanjournal.co.in |

Furthermore, pyrrole derivatives are fundamental building blocks for the synthesis of BODIPY (boron-dipyrromethene) dyes, which are known for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability. nih.govnih.gov The standard synthesis of BODIPY dyes involves the condensation of two pyrrole units with an aldehyde or acid chloride, followed by complexation with a boron source like BF₃·OEt₂. nih.gov this compound could be incorporated into such syntheses, with its functional groups potentially modulating the spectral properties of the resulting dye or providing a handle for covalent attachment to other molecules, such as proteins. nih.gov

Liquid crystals are materials that exhibit phases intermediate between crystalline solids and isotropic liquids. Calamitic, or rod-like, liquid crystals are typically composed of a rigid core and flexible terminal chains. nih.govresearchgate.net While this compound is not itself a liquid crystal, it can be chemically modified to serve as a component of a liquid crystalline molecule, or mesogen.

Applications as a Ligand Component in Metal-Organic Frameworks (MOFs) or Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of these materials can be tailored by choosing appropriate metal ions and organic linkers. This compound is an excellent candidate for a ligand precursor in MOF synthesis. mdpi.com

For it to act as a ligand, the methyl ester group is typically hydrolyzed to the corresponding carboxylic acid. The resulting 1-amino-1H-pyrrole-3-carboxylic acid can then act as a bidentate or multidentate ligand, coordinating to metal centers through the carboxylate oxygen atoms and the nitrogen atom of the amino group. Research has shown that the inclusion of amino groups on carboxylate linkers can facilitate the rapid, room-temperature synthesis of MOFs with metal ions such as Zinc(II). nih.gov These amino groups can also serve as basic sites within the MOF pores, which can be useful for applications in catalysis or for enhancing the selective adsorption of certain molecules. The combination of a nitrogen-containing heterocycle with a carboxylate group is a common strategy for building robust and functional coordination polymers. researchgate.netnih.govnih.gov

Table 3: Potential MOF Synthesis Parameters

| Ligand Precursor | Metal Ion Source | Potential MOF Features | Ligand Functionality | Reference for Analogy |

| 1-amino-1H-pyrrole-3-carboxylic acid | Zinc(II) Nitrate | Crystalline framework with accessible amino groups | Bidentate (N, O-chelation) | nih.gov |

| 1-amino-1H-pyrrole-3-carboxylic acid | Copper(II) Acetate | 1D, 2D, or 3D coordination polymer | Bridging carboxylate, coordinating amino group | mdpi.com |

| 1-amino-1H-pyrrole-3-carboxylic acid | Lanthanide(III) Nitrate | Potentially luminescent material | Bidentate chelating carboxylate, coordinating amino | nih.gov |

Utilization in Catalyst Design and Development

The unique structure of this compound, which features a reactive N-amino group, a pyrrole ring, and a methyl carboxylate group, makes it a compelling candidate for catalyst design. These functionalities offer multiple points for modification and interaction, paving the way for its use in both organocatalysis and as a ligand in metal complexes.

Organocatalysis:

Organocatalysis has emerged as a powerful tool in synthetic chemistry, offering metal-free and often environmentally benign reaction pathways. nih.gov The primary amino group (N-NH2) on the pyrrole ring of this compound is a key feature that can be exploited in organocatalyst development. This amino group can participate in the formation of enamines or iminium ions, which are crucial intermediates in a wide array of asymmetric transformations.

Chiral primary amines and their derivatives are known to be effective organocatalysts for various reactions, including aldol (B89426) and Michael additions. mdpi.com While direct studies on this compound as an organocatalyst are not extensively documented, its structural similarity to other aminocatalysts suggests significant potential. For instance, the pyrrole scaffold can be functionalized to create a chiral environment around the catalytic amino group, leading to enantioselective product formation. The development of chiral catalysts is a major focus in modern organic synthesis, aiming to produce single enantiomers of chiral molecules, which is particularly important in the pharmaceutical industry. youtube.com

The table below outlines the potential types of organocatalytic reactions where this compound could be employed, based on its functional groups.

| Reaction Type | Role of this compound | Potential Outcome |

| Aldol Reaction | Formation of an enamine intermediate with a ketone or aldehyde. | Asymmetric carbon-carbon bond formation. |

| Michael Addition | Activation of α,β-unsaturated compounds via enamine formation. | Enantioselective conjugate addition. |

| Mannich Reaction | Formation of an imine intermediate for reaction with an enolizable carbonyl compound. | Synthesis of β-amino carbonyl compounds. |

Metal Complex Ligands:

The nitrogen atom of the amino group and the oxygen atom of the carboxylate group in this compound can act as binding sites for metal ions. This allows the compound to function as a bidentate ligand in the formation of metal complexes. The pyrrole ring itself can also participate in coordination, potentially leading to tridentate ligands. These metal complexes can exhibit catalytic activity in a variety of transformations, including cross-coupling reactions, hydrogenations, and oxidations.

The specific properties of the resulting metal catalyst, such as its reactivity, selectivity, and stability, can be fine-tuned by modifying the pyrrole ring or the substituents on the amino and carboxylate groups. For example, introducing bulky substituents could create a specific steric environment around the metal center, influencing the stereochemical outcome of a reaction.

Contributions to Retrosynthetic Analysis and Target-Oriented Synthesis

Retrosynthetic analysis is a powerful strategy used by organic chemists to plan the synthesis of complex molecules. youtube.com It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical "disconnections." this compound can serve as a valuable building block in the synthesis of more complex heterocyclic structures.

The presence of multiple functional groups on the pyrrole ring allows for a variety of synthetic transformations. For example, the amino group can be a handle for N-alkylation or N-acylation, while the carboxylate group can be converted into other functional groups like amides or alcohols. The pyrrole ring itself can undergo electrophilic substitution reactions.

Consider a hypothetical target molecule, a complex pyrrolo-triazine derivative. A retrosynthetic analysis might identify this compound as a key precursor. The analysis would proceed as follows:

Disconnect the triazine ring: A disconnection of the triazine ring could reveal a precursor with a diamine or a related functional group, which could be formed from the amino group of the starting pyrrole.

Functional group interconversion: The ester group of the pyrrole could be hydrolyzed to a carboxylic acid and then converted to an amide, which might be necessary for a subsequent cyclization step.

Pyrrole as the core scaffold: The analysis would ultimately lead back to this compound as the foundational building block, from which the more complex target is constructed in a forward synthesis.

The table below summarizes the key disconnections and synthetic strategies involving this compound in a hypothetical retrosynthetic analysis.

| Target Moiety | Retrosynthetic Disconnection | Forward Synthetic Reaction |

| Fused Triazine Ring | C-N bond of the triazine | Cyclization reaction involving the N-amino group |

| Substituted Amide | C-N amide bond | Amidation of the carboxylate group |

| Alkylated Pyrrole Nitrogen | C-N bond at the amino group | N-Alkylation of the amino group |

Future Research Trajectories and Unresolved Challenges in Methyl 1 Amino 1h Pyrrole 3 Carboxylate Chemistry

Exploration of Unconventional Reactivity Patterns and Undiscovered Transformations

A primary challenge lies in moving beyond the predictable reactions of the pyrrole (B145914) core and exploring the unique reactivity imparted by the N-amino group. The N-N bond is a key feature that remains largely untapped for this specific molecule.

Future research should focus on:

Reductive N-N Bond Cleavage: Inspired by the chemistry of N-aminopyridinium salts, which can be reduced to form N-centered radicals, investigations into the single-electron reduction of methyl 1-amino-1H-pyrrole-3-carboxylate could unlock novel amination pathways. nih.gov This approach could provide a traceless method for generating a pyrrolyl-nitrene equivalent, avoiding the often harsh conditions required for traditional nitrene generation from azides. nih.gov

Cycloaddition Reactions: The N-amino group, after conversion to an N-imino or N-nitrene intermediate, could participate in various pericyclic reactions. Drawing parallels with the cycloaddition chemistry of other N-N bonded heterocycles like 1,2,3-triazines, there is potential to engage the pyrrole in [4+2] or [3+2] cycloadditions, leading to complex fused heterocyclic systems. nih.gov

Transition-Metal-Catalyzed C-H Functionalization: While the pyrrole ring is inherently nucleophilic, directing group strategies could enable site-selective C-H activation at the C2, C4, or C5 positions. The ester or a derivative of the N-amino group could serve as a directing group to guide transition metals, allowing for the installation of new carbon-carbon and carbon-heteroatom bonds in a highly controlled manner.

| Potential Transformation | Proposed Reagent/Catalyst System | Expected Outcome |

| N-Centered Radical Formation | Photoredox catalyst (e.g., Iridium or Ruthenium complex), Hantzsch Ester | Generation of a pyrrolyl-aminyl radical for subsequent addition reactions. |

| [4+2] Inverse-Electron-Demand Diels-Alder | Oxidation of N-amino group to an N-iminopyrrole, electron-rich dienophile | Synthesis of fused 1,2-diazepine derivatives. |

| C2-Arylation | Pd(OAc)₂, Ligand (e.g., phosphine), Aryl Halide | Directed C-H functionalization to form 2-aryl-1-aminopyrrole derivatives. |

Development of Highly Efficient, Atom-Economical, and Stereoselective Synthetic Methodologies

The practical utility of this compound and its derivatives is contingent on the development of efficient and selective synthetic routes. Current methods often lack the desired efficiency and stereocontrol.

Atom-Economical Synthesis: Future work should target syntheses that maximize the incorporation of atoms from starting materials into the final product. This includes exploring catalytic Paal-Knorr or Hantzsch-type pyrrole syntheses under modified conditions to build the core structure efficiently. syrris.comuc.pt

Stereoselective Reductions: The pyrrole ring can be reduced to form highly functionalized pyrrolidines, which are valuable chiral building blocks. Research into the diastereoselective heterogeneous catalytic hydrogenation of this compound derivatives is a promising avenue. acs.orgnih.gov The existing stereocenters on a substituent could direct the facial selectivity of the hydrogenation, creating multiple new stereocenters in a single step. acs.orgnih.gov

Catalytic Domino Reactions: Gold-catalyzed domino reactions have been successfully used for the stereoselective synthesis of complex indolizine (B1195054) structures from pyrrole precursors. acs.org Applying this concept could enable the construction of intricate scaffolds from simple derivatives of this compound in a single, highly selective operation. acs.org

Integration into Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research

To accelerate the discovery of new derivatives and applications, modern high-throughput technologies must be integrated into the synthetic workflow. Flow chemistry, in particular, offers significant advantages for heterocycle synthesis. syrris.com

The synthesis of related pyrrole-3-carboxylic acids has been successfully achieved using continuous flow reactors. syrris.comacs.org These methods offer enhanced safety, improved heat and mass transfer, and the ability to utilize in-situ generated reagents. syrris.comacs.org A key future direction is the adaptation of these flow protocols for the synthesis of this compound and its subsequent derivatization.

| Flow Chemistry Advantage | Application to Pyrrole Synthesis | Reference |

| Enhanced Safety & Control | Allows for the use of high temperatures and pressures, and handles potentially exothermic reactions like the Paal-Knorr synthesis safely. | uc.ptresearchgate.net |

| Increased Efficiency | Reduces reaction times from hours to minutes and allows for easy scale-up by extending run time. | syrris.comuc.pt |

| Telescoped Reactions | Enables multi-step sequences without intermediate isolation, such as the Hantzsch synthesis followed by in-situ ester hydrolysis. | syrris.comacs.org |

| High-Throughput Screening | Automated flow platforms can rapidly generate libraries of pyrrole derivatives by systematically varying reactants fed into the system. | syrris.com |

This integration would enable the rapid generation of a library of analogues for screening in materials science or as synthetic intermediates, significantly accelerating the research cycle.

Advanced Characterization Techniques for In Situ Reaction Monitoring and Mechanistic Insights

A deep understanding of reaction mechanisms is crucial for optimizing conditions and discovering new reactivity. Unresolved questions about the transient intermediates and competing pathways in reactions involving this compound require advanced analytical tools.

Future research would benefit immensely from the application of in-situ monitoring techniques:

Spectroscopic Monitoring: Techniques like in-situ FTIR and Raman spectroscopy can track the concentration of reactants, intermediates, and products in real-time without disturbing the reaction. mt.comspectroscopyonline.com This is particularly valuable for identifying transient species that might be missed by traditional offline sampling. spectroscopyonline.com

Hyperpolarized NMR: For reactions involving the key nitrogen atoms, 15N hyperpolarized NMR offers a way to dramatically boost signal intensity, enabling the real-time monitoring of nitrogen-containing species, even at low concentrations. nih.gov This could be used to directly observe the fate of the N-amino group during transformations, such as its conversion to a diazonium-like intermediate or its participation in cyclization. nih.gov

Reaction Calorimetry: Understanding the thermodynamics of a reaction provides critical information for safe scale-up and process optimization. In-situ calorimetry can provide real-time heat-flow data, identifying exothermic events and helping to elucidate the reaction mechanism.

Synergistic Approaches Combining Advanced Computational and Experimental Research

The synergy between computational chemistry and experimental work is a powerful tool for modern chemical research. For this compound, this approach can guide experimental design and rationalize observed outcomes.

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict activation energies, and understand the origins of regio- and stereoselectivity. This has been successfully applied to other complex heterocyclic systems to predict conformational preferences and rationalize biological activity. mdpi.comnih.gov

Understanding Non-Covalent Interactions: A computational study on the analogue methyl-3-aminothiophene-2-carboxylate used Hirshfeld surface analysis to visualize and quantify intermolecular interactions crucial for its crystal packing. mdpi.com Similar analyses for derivatives of this compound could predict solid-state properties and guide crystal engineering efforts.

Frontier Molecular Orbital (FMO) Analysis: FMO calculations can reveal the electronic properties of the molecule, such as the HOMO-LUMO gap, which indicates its kinetic stability and chemical reactivity. mdpi.com This can help predict its behavior in pericyclic reactions and with various electrophiles and nucleophiles.

By predicting the most likely reaction pathways, computational studies can focus experimental efforts, saving time and resources.

New Horizons in Non-Biological Material and Synthetic Applications

While pyrroles are common in pharmaceuticals, the unique structure of this compound opens doors to non-biological applications in materials science and as a versatile synthetic building block.

Precursors for Conjugated Polymers: The pyrrole ring is the fundamental unit of polypyrrole, a well-known conducting polymer. The functional groups on this compound offer handles for creating tailored polymers with specific solubility, processability, or electronic properties. The N-amino group, for instance, could be used as a polymerization site or be functionalized post-polymerization.

Building Blocks for Complex Heterocycles: The compound is a trifunctional building block. The N-amino group can be a nucleophile or a precursor to a nitrene nih.gov; the ester can be hydrolyzed, reduced, or converted to an amide; and the pyrrole ring itself can undergo electrophilic substitution or cycloaddition. This versatility makes it an ideal starting point for the synthesis of novel, complex heterocyclic frameworks that are otherwise difficult to access.

Ligands for Coordination Chemistry: The N-amino group and the adjacent pyrrole nitrogen, along with the carbonyl oxygen of the ester, could potentially act as a multidentate ligand for coordinating metal ions. This could lead to the development of new catalysts or functional metal-organic materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 1-amino-1H-pyrrole-3-carboxylate?

- Methodological Answer : The synthesis typically involves condensation reactions using pyrrole precursors. For example, ethyl or methyl esters of pyrrole-carboxylic acids can undergo aminolysis or substitution reactions. A similar compound, Methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate, is synthesized via nucleophilic substitution of halogenated intermediates, followed by catalytic hydrogenation or reductive amination to introduce the amino group . Key steps include optimizing reaction temperature (e.g., 60–80°C) and solvent selection (e.g., DMF or THF). Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. How is this compound characterized using crystallographic methods?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves a diffractometer (e.g., Bruker D8 Venture), followed by structure solution via direct methods using SHELXS and refinement with SHELXL . Anisotropic displacement parameters are modeled, and hydrogen bonds are validated using tools like PLATON . For visualization, ORTEP-III generates thermal ellipsoid diagrams, while WinGX integrates refinement and reporting workflows .

Q. What storage conditions are recommended to ensure compound stability?

- Methodological Answer : The compound should be stored under inert atmosphere (argon or nitrogen) at room temperature, away from moisture and light. Similar esters, such as Methyl 1H-pyrrole-3-carboxylate, degrade under humid conditions, necessitating desiccants like silica gel in storage containers . Stability tests via periodic HPLC analysis (C18 columns, acetonitrile/water mobile phase) are advised to monitor decomposition.

Q. How is purity assessed for this compound?

- Methodological Answer : Purity is determined using HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm or GC (Gas Chromatography) with FID detectors. For example, Kanto Reagents catalog lists >95.0% purity for structurally related pyrrole esters using GC/HPLC methods, with acetonitrile or methanol as eluents . Mass spectrometry (ESI-MS) confirms molecular ion peaks, while ¹H/¹³C NMR verifies structural integrity.

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and crystallographic models be resolved?

- Methodological Answer : Cross-validation using multiple techniques is critical. For instance, if NMR suggests a planar amino group but X-ray shows pyramidal geometry, density functional theory (DFT) calculations (e.g., Gaussian09) can assess energy differences between conformers . Additionally, Hirshfeld surface analysis identifies weak interactions (e.g., C–H···O bonds) that may explain packing anomalies . Discrepancies in bond lengths >0.02 Å warrant re-refinement with restraints in SHELXL .

Q. What strategies optimize synthetic yield under varying reaction conditions?

- Methodological Answer : Design of Experiments (DoE) using response surface methodology identifies optimal parameters. For example, a Central Composite Design can test variables like temperature (40–100°C), catalyst loading (0.1–5 mol%), and solvent polarity. A pyrazole carboxylate analog achieved 78% yield via Pd-catalyzed coupling under microwave irradiation (100°C, 30 min) . Continuous flow reactors improve reproducibility and scalability by minimizing side reactions .

Q. What in vitro assays evaluate the biological activity of derivatives?

- Methodological Answer : Derivatives are screened for cytotoxicity (e.g., MTT assay on HeLa cells), anti-inflammatory activity (COX-2 inhibition), and antimicrobial efficacy (MIC against E. coli). For example, trifluoromethyl-pyrrole analogs showed IC₅₀ values of 12 µM against solid tumors . Structure-Activity Relationship (SAR) studies correlate substituent effects (e.g., electron-withdrawing groups at C3) with potency .

Q. How does substitution pattern influence regioselectivity in nucleophilic reactions?

- Methodological Answer : Steric and electronic effects dictate reactivity. The amino group at C1 in this compound directs electrophiles to C5 due to resonance stabilization. Computational studies (NBO analysis) reveal charge distribution differences: C3 (carboxylate) is electron-deficient, favoring nucleophilic attacks at C4 or C5 . Experimental validation via competitive reactions with methyl acrylate shows >80% regioselectivity for C5 adducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products